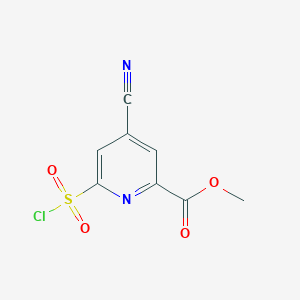
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorosulfonyl group, a cyano group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of a pyridine carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by chlorosulfonation and esterification. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Reduction Products: Amines.
Hydrolysis Products: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: These compounds also contain a chlorosulfonyl group and are used in similar chemical reactions.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-ones: Another class of compounds with similar reactivity and applications.
Uniqueness
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields. Its pyridine ring structure also imparts specific electronic properties that can be exploited in chemical synthesis and research.
Propiedades
Fórmula molecular |
C8H5ClN2O4S |
|---|---|
Peso molecular |
260.65 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonyl-4-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O4S/c1-15-8(12)6-2-5(4-10)3-7(11-6)16(9,13)14/h2-3H,1H3 |
Clave InChI |
WVDHPBJAYNUZQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



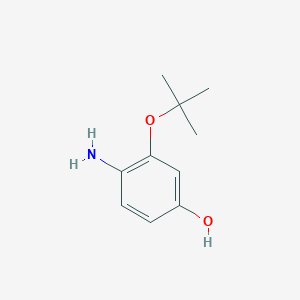
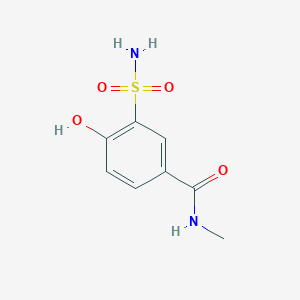

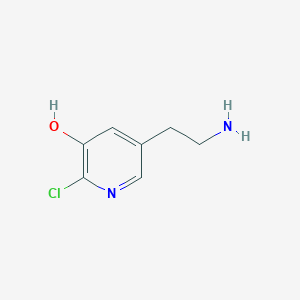
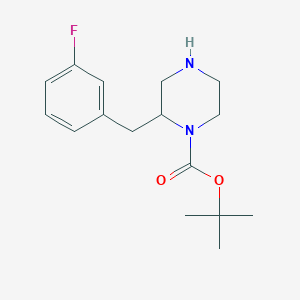

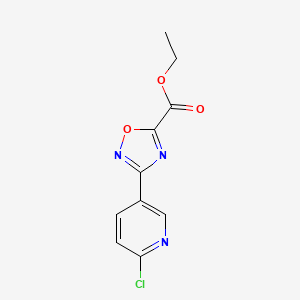
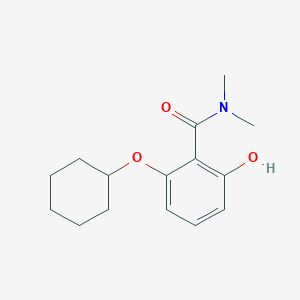
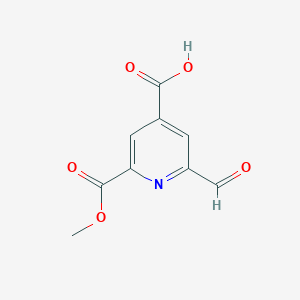
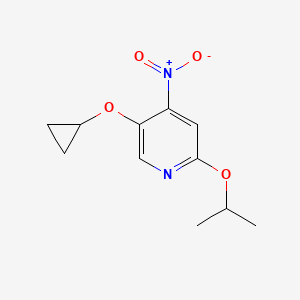
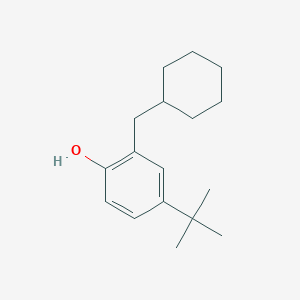
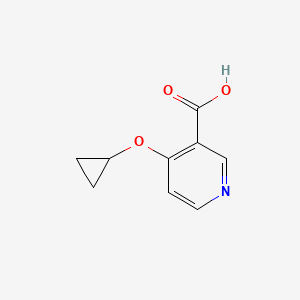
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
